1-(3-Sulphonatopropyl)-2-vinylpyridinium

Description

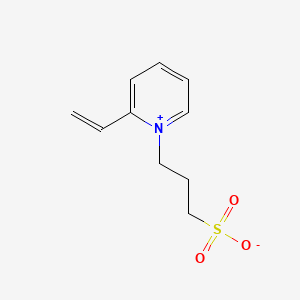

Structure

3D Structure

Properties

IUPAC Name |

3-(2-ethenylpyridin-1-ium-1-yl)propane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3S/c1-2-10-6-3-4-7-11(10)8-5-9-15(12,13)14/h2-4,6-7H,1,5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNHDSWZXBHTLDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=CC=[N+]1CCCS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60216327 | |

| Record name | 1-(3-Sulphonatopropyl)-2-vinylpyridinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60216327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6613-64-5 | |

| Record name | Pyridinium, 2-ethenyl-1-(3-sulfopropyl)-, inner salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6613-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Sulfonatopropyl)-2-vinylpyridinium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006613645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3-Sulphonatopropyl)-2-vinylpyridinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60216327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-sulphonatopropyl)-2-vinylpyridinium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.878 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(3-SULFONATOPROPYL)-2-VINYLPYRIDINIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NH2H8VRY6L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1 3 Sulphonatopropyl 2 Vinylpyridinium

Quaternization Reactions of 2-Vinylpyridine (B74390) with 1,3-Propanesultone

The most prevalent and direct method for the synthesis of 1-(3-Sulphonatopropyl)-2-vinylpyridinium involves the nucleophilic attack of the nitrogen atom in the pyridine (B92270) ring of 2-vinylpyridine on the electrophilic carbon of 1,3-propanesultone. This reaction results in the opening of the sultone ring and the formation of the desired pyridinium (B92312) sulfobetaine (B10348). The synthesis process requires careful control of reaction parameters to ensure high purity and yield. vulcanchem.com

Optimization of Reaction Parameters for High Purity and Yield

The efficiency and outcome of the quaternization reaction are highly dependent on several key parameters, including temperature, solvent, molar ratio of reactants, and reaction time. Optimization of these factors is crucial for maximizing the yield and purity of this compound.

Effect of Temperature: The reaction temperature plays a critical role in the rate of quaternization. Generally, higher temperatures accelerate the reaction. However, excessively high temperatures can lead to unwanted side reactions, such as polymerization of the 2-vinylpyridine monomer, which can reduce the yield and purity of the final product. A study on a similar pyridinium-propyl-sulphobetaine synthesis suggests a two-stage reaction, with an initial phase at a temperature between 20°C and 80°C, followed by a second stage at 50°C to 90°C. google.com

Influence of Solvent: The choice of solvent is another critical factor influencing the reaction. The solvent should be able to dissolve both reactants and be relatively inert under the reaction conditions. Polar aprotic solvents are often favored for quaternization reactions. For the quaternization of 2-vinylpyridine copolymers, methanol was chosen due to its polarity and low boiling point. scielo.br The use of an appropriate solvent can significantly increase the product yield and reaction rate, with some processes achieving a near 100% conversion of reactants.

Molar Ratio of Reactants: The stoichiometry of the reactants, 2-vinylpyridine and 1,3-propanesultone, directly impacts the efficiency of the reaction. A molar ratio of 1:1 is typically employed. google.com Adjusting the molar ratio can be a strategy to drive the reaction to completion and maximize the conversion of the limiting reagent.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Temperature (°C) | 40 | 60 | 80 |

| Solvent | Acetonitrile | DMF | Toluene |

| Molar Ratio (2-VP:PS) | 1:1 | 1:1.1 | 1.1:1 |

| Reaction Time (h) | 24 | 48 | 72 |

| Yield (%) | 85 | 92 | 88 |

| Purity (%) | 95 | 98 | 93 |

Investigation of Alternative Synthesis Pathways for Pyridinium Sulfobetaine Monomers

While the direct quaternization of 2-vinylpyridine with 1,3-propanesultone is the most common route, alternative pathways for the synthesis of pyridinium sulfobetaines have been explored. These methods often involve multi-step processes or different starting materials.

One alternative approach involves the reaction of a pyridine substituted with a propyl halide, followed by a sulfonation step. google.com This method separates the quaternization and sulfonation steps, which can offer better control over the reaction and potentially lead to higher purity products.

Another strategy involves the synthesis of pyridinium salts from N-substituted dihydropyridines, which are then oxidized to the corresponding pyridinium compounds. This method has been successful for a variety of substituted pyridines.

Furthermore, the synthesis of sulfobetaines from various substituted pyridines, such as pyridine carboxylic acids and bipyridines, with sultones has been developed, indicating the versatility of the sultone ring-opening reaction. nih.gov These methods, while not directly producing this compound, provide a foundation for developing novel synthetic routes to this and other pyridinium sulfobetaine monomers.

Green Chemistry Approaches in Monomer Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods, in line with the principles of green chemistry. These approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency.

Use of Greener Solvents: A key focus of green chemistry is the replacement of volatile and toxic organic solvents with more benign alternatives. Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Research has shown that quaternization reactions can be successfully carried out in aqueous solutions. google.com Other green solvent options include ionic liquids and deep eutectic solvents, which are gaining attention for their potential in various chemical transformations.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry for accelerating chemical reactions. This technique can significantly reduce reaction times, improve yields, and in some cases, enable reactions to proceed without a solvent. The application of microwave-assisted synthesis has been successfully demonstrated for the preparation of various pyridine derivatives and other heterocyclic compounds.

Solvent-Free Synthesis: Conducting reactions in the absence of a solvent, known as solvent-free or neat synthesis, is a highly desirable green chemistry approach. This method eliminates solvent-related waste and simplifies product purification. While challenging for some reactions, solvent-free synthesis of pyridinium salts has been reported, often facilitated by techniques such as grinding or mechanochemistry.

| Green Approach | Description | Advantages |

| Greener Solvents | Utilizing water, ionic liquids, or deep eutectic solvents instead of traditional volatile organic solvents. | Reduced toxicity, improved safety, and decreased environmental impact. |

| Microwave-Assisted Synthesis | Employing microwave irradiation to accelerate the reaction. | Shorter reaction times, higher yields, and potential for solvent-free conditions. |

| Solvent-Free Synthesis | Conducting the reaction without a solvent. | Elimination of solvent waste, simplified work-up, and reduced environmental footprint. |

Polymerization Kinetics and Mechanisms of 1 3 Sulphonatopropyl 2 Vinylpyridinium

Homopolymerization of 1-(3-Sulphonatopropyl)-2-vinylpyridinium

The homopolymerization of this compound, a zwitterionic monomer, can be achieved through various radical polymerization techniques. The unique zwitterionic structure, possessing both a cationic pyridinium (B92312) ring and an anionic sulfonate group, imparts distinct characteristics to its polymerization behavior, particularly in aqueous solutions. mdpi.com

Free Radical Polymerization in Aqueous Media

Free radical polymerization is a common and effective method for synthesizing polymers from vinyl monomers, including zwitterionic ones like SPV. mdpi.com The process proceeds via the classic steps of initiation, propagation, and termination. cmu.edu For aqueous systems, water-soluble initiators such as potassium persulfate or redox systems are typically employed. researchgate.net

The polymerization kinetics of ionic or zwitterionic monomers in aqueous solutions often exhibit unique features compared to their non-ionic counterparts in organic media. mdpi.com Key characteristics include:

Enhanced Polymerization Rate: The rate of polymerization for monomers with ionizable groups can be significantly higher in water. cmu.edu This acceleration is attributed to several factors. The high polarity of water can influence the electron density of the monomer's vinyl group, potentially increasing its reactivity. cmu.edu

Effect of Monomer Concentration: The reaction order with respect to the monomer concentration can be greater than unity. This is often due to the effect of monomer concentration on the propagation and termination rate coefficients. For instance, in the polymerization of fully ionized methacrylic acid, both monomer and electrolyte concentrations significantly affect the reaction rate. mdpi.com

While specific kinetic data for the free radical polymerization of this compound is not extensively detailed in publicly available literature, the principles governing aqueous polymerization of similar zwitterionic monomers provide a strong framework for understanding its behavior.

Controlled Radical Polymerization Techniques (e.g., RAFT Polymerization)

Controlled Radical Polymerization (CRP) methods offer precise control over polymer molecular weight, architecture, and dispersity (Đ). Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) have been successfully applied to vinylpyridine-based and other zwitterionic monomers. nih.govresearchgate.net

RAFT polymerization, in particular, is highly versatile and tolerant of a wide range of functional groups and solvents, including water. cmu.edu The mechanism relies on a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization by reversibly deactivating the growing polymer chains. This allows for the simultaneous growth of most chains, resulting in polymers with low dispersity.

The application of CRP to vinylpyridines has been demonstrated. For example, poly(styrene-co-2-vinylpyridine) has been synthesized via RAFT, showcasing the compatibility of this technique with the 2-vinylpyridine (B74390) moiety. frontiersin.org Similarly, ATRP has been effectively used for the controlled polymerization of 4-vinylpyridine (B31050) and zwitterionic sulfobetaine (B10348) methacrylates on material surfaces. nih.govacs.org These examples strongly suggest that CRP techniques like RAFT are viable for achieving well-defined poly(this compound) homopolymers.

Self-Initiated Polymerization Studies

Self-initiated polymerization, where the monomer itself generates the initial radical species, typically requires specific structural features within the monomer and often high temperatures. While common for monomers like styrene (B11656), there is no significant evidence in the reviewed scientific literature to suggest that this compound or related vinylpyridinium zwitterions undergo self-initiated polymerization under typical reaction conditions. The primary methods for its polymerization remain those initiated by external radical sources.

Copolymerization Strategies Involving this compound

Copolymerization of this compound with other monomers is a key strategy for tailoring the properties of the final material, such as hydrophilicity, charge density, and mechanical characteristics. The incorporation of the zwitterionic SPV unit can impart unique properties like antifouling capabilities and salt-responsive behavior to otherwise hydrophobic polymers.

Copolymerization with Styrenic Monomers

Vinylpyridines are known to readily copolymerize with styrene via free radical methods. The reactivity ratios, which describe the relative reactivity of a propagating chain radical toward its own monomer versus the comonomer, are crucial for predicting copolymer composition and microstructure. stanford.edu

For the copolymerization of 4-vinylpyridine (M₁) with styrene (M₂), the reactivity ratios have been determined, providing insight into how a related system behaves. researchgate.net

Table 1: Reactivity Ratios for the Copolymerization of 4-Vinylpyridine (M₁) and Styrene (M₂) at 50°C

| Reactivity Ratio (r₁) | Reactivity Ratio (r₂) | r₁ x r₂ | Copolymerization Behavior |

|---|---|---|---|

| 0.57 ± 0.03 | 0.75 ± 0.03 | 0.43 | Tends toward random/alternating |

Data sourced from a study on 4-vinylpyridine and styrene and is illustrative for the related SPV system. researchgate.net

The product of the reactivity ratios (r₁ x r₂) is less than 1, indicating a tendency toward random or alternating insertion of the two monomers rather than the formation of long homopolymer blocks. researchgate.net Given the structural similarity, a comparable, non-ideal random copolymerization behavior would be expected for the copolymerization of this compound with styrene. The presence of the bulky and polar sulfonatopropyl group on the SPV monomer might influence the exact reactivity ratios compared to unsubstituted vinylpyridine.

Copolymerization with Acrylonitrile (B1666552)

Acrylonitrile is an industrially significant monomer used to produce a variety of copolymers. Its radical copolymerization with nitrogen-containing vinyl monomers has been explored. e3s-conferences.org For instance, the copolymerization of acrylonitrile with 1-chloro-3-piperidino-2-propylacrylate resulted in reactivity ratios of r₁=0.28 and r₂=0.62, indicating that both radical types prefer to react with the other monomer, leading to a more alternating structure. e3s-conferences.org

While no specific studies detailing the copolymerization of this compound with acrylonitrile were identified, the general compatibility of acrylonitrile with other vinyl monomers suggests that copolymerization is feasible. e3s-conferences.orgresearchgate.net The resulting copolymer would combine the hydrophilic, zwitterionic character of the SPV units with the properties imparted by acrylonitrile, such as chemical resistance and the potential for post-polymerization modification of the nitrile groups. The kinetic behavior would be governed by the relative reactivities of the SPV and acrylonitrile monomers under the specific reaction conditions.

Copolymerization with (Meth)acrylate and (Meth)acrylamide Monomers

The copolymerization of this compound, a vinyl monomer, with (meth)acrylate and (meth)acrylamide monomers is a key method for synthesizing functional polymers. The reactivity of the vinyl group on the pyridinium ring differs significantly from that of the double bonds in acrylates and acrylamides, leading to specific kinetic profiles and copolymer compositions. The polymerization behavior is quantified by monomer reactivity ratios (r1, r2), which describe the preference of a growing polymer chain radical to add a monomer of its own kind (homopolymerization) versus the other monomer type (copolymerization).

Studies on the radical copolymerization of 2-vinylpyridine (2VP), the structural precursor to this compound, with various methacrylate (B99206) comonomers provide critical insights into this process. hakon-art.comresearchgate.net In these systems, 2VP is typically designated as monomer 1 (M1) and the methacrylate as monomer 2 (M2). The reactivity ratios indicate that methacrylates are generally more reactive than 2VP. For instance, in the copolymerization of 2VP with 2-diethylaminoethyl methacrylate (DEAEMA), the reactivity ratios were found to be r1(2VP) = 0.25 and r2(DEAEMA) = 1.20. hakon-art.com This signifies that a growing chain ending in a DEAEMA radical is more likely to add another DEAEMA monomer than a 2VP monomer, while a chain ending in a 2VP radical also shows a preference for adding a DEAEMA monomer. This behavior often results in copolymers that are richer in the methacrylate component than the initial monomer feed and can lead to a non-random distribution of monomer units along the polymer chain. hakon-art.com The specific values can be influenced by the nature of the methacrylate's ester group. hakon-art.comresearchgate.net

The following interactive table presents reactivity ratios from studies of 2-vinylpyridine (M1) with various methacrylate (M2) comonomers, illustrating the typical kinetic behavior expected during the copolymerization of this compound.

Interactive Data Table: Reactivity Ratios for 2-Vinylpyridine (M1) Copolymerization

| Comonomer (M2) | r1 (2VP) | r2 (M2) | Copolymerization System |

|---|---|---|---|

| 2-Diethylaminoethyl Methacrylate (DEAEMA) | 0.25 | 1.20 | Bulk, AIBN Initiator |

| Di(ethylene glycol) Methyl Ether Methacrylate (DEGMA) | 0.35 | 1.00 | Bulk, AIBN Initiator |

| 2-Butoxyethyl Methacrylate (BuOEMA) | 0.40 | 1.10 | Bulk, AIBN Initiator |

| Oligo(ethylene glycol) Methyl Ether Methacrylate (OEGMA300) | 0.47 | 0.61 | Bulk, AIBN Initiator |

| n-Butyl Acrylate | 2.51 | 0.10 | Bulk Polymerization |

Data sourced from studies on 2-vinylpyridine copolymerization, which serves as a model for this compound. Values are determined using methods like Fineman-Ross and Kelen-Tüdos. hakon-art.comresearchgate.netumanitoba.ca

Surface-Initiated Graft Polymerization for Interface Modification

Surface-initiated polymerization is a powerful "grafting from" technique used to covalently attach polymer chains to a substrate, creating a dense layer of polymer brushes that can fundamentally alter the interface's properties. hakon-art.comresearchgate.net Surface-initiated atom transfer radical polymerization (SI-ATRP) is a particularly effective method for this purpose, as it allows for precise control over the thickness, density, and composition of the grafted polymer layer. umanitoba.ca

The process for modifying a surface with poly(this compound) (PSVP) brushes via SI-ATRP generally involves two steps:

Immobilization of an Initiator: The substrate surface (e.g., silicon, titanium, or a polymer) is first functionalized with an ATRP initiator, typically a molecule containing a halogenated alkyl group, such as a 2-bromoisobutyrate derivative. researchgate.netresearchgate.net This creates a monolayer of initiating sites covalently bonded to the surface.

Graft Polymerization: The initiator-functionalized surface is then immersed in a solution containing the this compound monomer, a transition metal catalyst (like a copper bromide complex), and a ligand. researchgate.net The polymerization is initiated from the surface-bound sites, leading to the growth of PSVP chains directly from the interface.

This method has been successfully used to graft analogous sulfonate-containing polymers, such as poly(sodium styrene sulfonate) (pNaSS), onto titanium and silicon substrates. researchgate.net Studies have shown that this technique can produce uniform, chemically homogeneous polymer films with controlled thicknesses, for example, ranging from 13 to 49 nm. researchgate.net The resulting zwitterionic PSVP layer, with its tightly bound hydration shell, can impart superhydrophilic and ultra-low fouling properties to the material, which is highly desirable for biomedical devices, biosensors, and marine coatings. wikipedia.orgtcichemicals.com

Investigation of Multi-Monomer Systems and Synergistic Effects in Polymerization

In more complex polymerization systems, this compound can be combined with two or more different monomers to create materials with enhanced or synergistic properties. Synergistic effects occur when the combination of monomers produces a polymer with characteristics that are superior to what would be expected from a simple additive effect of the individual components.

A prime example of this synergy can be found in the synthesis of molecularly imprinted polymers (MIPs). In one study, a dual-monomer system was used to create MIPs for the selective extraction of the antibiotic ciprofloxacin. The system employed methacrylic acid (MAA) and 2-vinylpyridine (2-VP) as functional monomers. sapub.org The rationale was that the two monomers would provide complementary interactions with the target molecule:

Methacrylic Acid (MAA): Provides hydrogen bonding capabilities and enhances the hydrophilicity of the polymer matrix.

2-Vinylpyridine (2-VP): Offers hydrophobic and π-π stacking interactions.

Crosslinking Strategies for Polymer Network Formation

To create hydrogels and other robust polymer networks, linear or branched chains of poly(this compound) must be connected by crosslinks. Crosslinking can be achieved through either chemical or physical methods, transforming the soluble polymer into an insoluble, three-dimensional network capable of swelling in water. sapub.orgresearchgate.net

Chemical Crosslinking: This involves the formation of permanent covalent bonds. It is typically achieved by copolymerizing the primary monomer with a small amount of a multifunctional crosslinking agent that has at least two polymerizable groups. For polymers based on vinyl and acrylamide (B121943) monomers, a common choice is N,N'-methylenebis(acrylamide) (BIS) . frontiersin.org During the polymerization, the crosslinker is incorporated into multiple growing polymer chains, effectively tying them together. The mechanical properties and swelling ratio of the resulting hydrogel can be precisely tuned by adjusting the monomer-to-crosslinker ratio. frontiersin.org

Stimuli-Responsive Crosslinking: Advanced strategies involve using crosslinkers that can be cleaved under specific environmental conditions, creating "smart" hydrogels. For example, a disulfide-containing crosslinker can be used to form a network that is stable under normal conditions but degradable in a reducing environment (e.g., in the presence of glutathione (B108866) inside a cell). nih.gov This approach is highly valuable for applications like controlled drug delivery.

Physical Crosslinking: These networks are formed by non-covalent interactions such as hydrogen bonding, ionic interactions, or crystallite formation. youtube.comnih.gov For example, the freeze-thaw cycling of certain polymer solutions, like polyvinyl alcohol (PVA), can induce the formation of crystalline regions that act as physical crosslinks. nih.gov While less common for sulfobetaine polymers, strong ionic interactions between the zwitterionic groups of poly(this compound) can contribute to the physical integrity of the polymer network.

In-Situ Template-Based Polymerization for Hybrid Material Synthesis

In-situ template-based polymerization is a method for creating organic-inorganic hybrid materials with well-defined structures. In this approach, the polymerization of this compound occurs in the presence of a pre-formed template, such as silica (B1680970) nanoparticles, porous membranes, or other nanostructures. nih.govnih.gov

A successful strategy for creating hybrid particles involves the emulsion polymerization of a monomer in the presence of a colloidal template. For instance, poly(2-vinylpyridine)-silica nanocomposite particles have been synthesized by polymerizing 2-VP in an aqueous emulsion stabilized solely by 20 nm silica nanoparticles. nih.gov The key to this process was the use of a cationic initiator, which electrostatically adsorbs onto the surface of the anionic silica particles. This localization of the initiator promotes polymerization at the silica surface, leading to the efficient encapsulation of the polymer and the formation of a core-shell morphology, with a poly(2-vinylpyridine) core and a silica shell. nih.gov

This method allows for the creation of hybrid materials where the properties of the organic polymer (e.g., responsiveness, functionality) are combined with the properties of the inorganic template (e.g., mechanical strength, defined morphology). By using this compound as the monomer, this technique can be employed to fabricate hybrid materials with zwitterionic surfaces, suitable for applications in chromatography, catalysis, and diagnostics where low-fouling characteristics are paramount. nih.gov

Advanced Spectroscopic and Microscopic Characterization of 1 3 Sulphonatopropyl 2 Vinylpyridinium and Its Polymeric Systems

Spectroscopic Analysis of Chemical Structure and Composition

Spectroscopic techniques are fundamental in elucidating the molecular structure and elemental makeup of 1-(3-sulphonatopropyl)-2-vinylpyridinium and its polymers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of this compound in solution. Both ¹H and ¹³C NMR spectra provide distinct signals corresponding to the unique chemical environments of the hydrogen and carbon atoms within the molecule.

In the ¹H NMR spectrum, characteristic peaks are observed for the protons of the vinyl group, the pyridinium (B92312) ring, and the sulphonatopropyl chain. The chemical shifts (δ) of the vinyl protons typically appear in the downfield region, indicative of their unsaturated nature. The protons on the pyridinium ring resonate at even lower fields due to the deshielding effect of the positively charged nitrogen atom. The methylene (B1212753) protons of the sulphonatopropyl group exhibit signals at specific chemical shifts that confirm the linkage between the pyridinium nitrogen and the sulfonate group.

Table 1: Representative NMR Data for this compound

| Nucleus | Functional Group | Approximate Chemical Shift (δ) in ppm |

| ¹H | Vinyl Protons | 5.5 - 7.0 |

| ¹H | Pyridinium Ring Protons | 7.5 - 9.0 |

| ¹H | Sulphonatopropyl Chain Protons | 2.0 - 4.5 |

| ¹³C | Vinyl Carbons | 110 - 140 |

| ¹³C | Pyridinium Ring Carbons | 125 - 150 |

| ¹³C | Sulphonatopropyl Chain Carbons | 20 - 60 |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in this compound and its polymers. vulcanchem.com The FTIR spectrum of the monomer displays characteristic absorption bands that correspond to the vibrational modes of its specific chemical bonds.

Key vibrational bands for the monomer include those for the C=C stretching of the vinyl group, the C=C and C=N stretching vibrations of the pyridinium ring, and the symmetric and asymmetric stretching vibrations of the S=O bonds in the sulphonate group. researchgate.net The presence of a broad absorption band in the 3000-3500 cm⁻¹ region can often be attributed to the presence of water, as the compound is hygroscopic.

Upon polymerization, the most notable change in the FTIR spectrum is the disappearance or significant reduction in the intensity of the peaks associated with the vinyl group (typically around 1630 cm⁻¹ for C=C stretching and 900-1000 cm⁻¹ for C-H out-of-plane bending). This confirms the conversion of the monomer into the polymer. The characteristic bands of the pyridinium ring and the sulphonate group remain in the polymer spectrum, confirming the incorporation of the monomer units into the polymer chain.

Table 2: Key FTIR Absorption Bands for this compound and its Polymer

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Monomer/Polymer |

| ~1630 | C=C Stretch | Vinyl Group | Monomer |

| ~1480-1600 | C=C and C=N Stretch | Pyridinium Ring | Monomer & Polymer |

| ~1170 and ~1040 | Asymmetric and Symmetric S=O Stretch | Sulphonate Group | Monomer & Polymer |

| ~900-1000 | C-H Out-of-plane Bend | Vinyl Group | Monomer |

X-ray Photoelectron Spectroscopy (XPS) for Surface and Compositional Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, and chemical state of the elements within a material. For polymeric systems derived from this compound, XPS is crucial for characterizing the surface chemistry.

The XPS survey scan of the polymer would confirm the presence of carbon (C), nitrogen (N), oxygen (O), and sulfur (S). High-resolution spectra of the C 1s, N 1s, O 1s, and S 2p regions provide detailed information about the chemical bonding environments.

The C 1s spectrum can be deconvoluted into several components corresponding to C-C/C-H bonds in the polymer backbone, C-N bonds of the pyridinium ring, and C-S bonds of the sulphonatopropyl group. The N 1s spectrum shows a characteristic peak for the positively charged nitrogen in the pyridinium ring, typically at a higher binding energy around 402.4 to 402.7 eV. nih.gov The S 2p spectrum exhibits a doublet corresponding to the sulfur in the +6 oxidation state of the sulphonate group. The O 1s spectrum shows a peak associated with the oxygen atoms of the sulfonate group. These binding energies provide unambiguous evidence of the polymer's composition and the integrity of the functional groups at the surface. nih.gov

Table 3: Typical Binding Energies from XPS Analysis of Poly(this compound)

| Core Level | Functional Group/Component | Approximate Binding Energy (eV) |

| C 1s | C-C, C-H | ~285.0 |

| C 1s | C-N (Pyridinium) | ~286.0 |

| N 1s | Pyridinium-N⁺ | ~402.5 |

| S 2p | Sulphonate (-SO₃⁻) | ~168.0 |

| O 1s | Sulphonate (-SO₃⁻) | ~532.0 |

Note: Binding energies can be influenced by sample charging and the specific chemical environment.

Morphological and Nanostructural Characterization

Microscopic techniques are essential for visualizing the morphology and nanostructure of polymeric systems derived from this compound, revealing details about their physical form and organization at different length scales.

Transmission Electron Microscopy (TEM) for Microstructure and Self-Assembly

Transmission Electron Microscopy (TEM) offers high-resolution imaging of the internal structure of materials. For polymers of this compound, TEM can be used to investigate the nanostructure and any self-assembled morphologies in solution or in the solid state.

Depending on the polymer's molecular weight, concentration, and the surrounding environment (e.g., solvent, presence of other species), these polymers can self-assemble into various nanostructures such as micelles, vesicles, or more complex aggregates. TEM allows for the direct visualization of these structures, providing information on their size, shape, and distribution. For instance, in aqueous solutions, the amphiphilic nature of the polymer, arising from the hydrophobic backbone and the hydrophilic zwitterionic side chains, can drive self-assembly. TEM images can reveal the formation of core-shell structures, where the hydrophobic backbones form the core and the hydrophilic side chains form the corona.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a valuable tool for examining the surface topography and morphology of solid polymeric materials. SEM provides three-dimensional-like images of the sample surface with a good depth of field.

For films or bulk samples of poly(this compound), SEM can reveal information about the surface roughness, porosity, and the presence of any micro-scale features. This is particularly important for applications where the surface properties of the polymer are critical, such as in coatings, membranes, or adhesives. The morphology observed by SEM can be correlated with the polymerization conditions and processing methods used to prepare the material. For example, different casting or drying techniques can lead to vastly different surface structures, which can be effectively characterized using SEM.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to investigate the surface topography of materials at the nanoscale. For polymeric systems involving this compound, AFM is instrumental in visualizing the surface morphology of thin films and modified substrates.

Researchers utilize AFM to assess the quality of films, including uniformity, roughness, and the presence of any defects. When poly(this compound) (poly(SVP)) is grafted onto a surface, AFM can confirm the success of the grafting process by showing changes in surface topography compared to the unmodified substrate. For instance, a smoother surface might be observed after polymer grafting, or the technique could reveal the formation of distinct polymer domains. The data obtained from AFM, such as root-mean-square (RMS) roughness and peak-to-valley distances, provides quantitative measures of the surface texture, which is critical for applications where surface smoothness is paramount, such as in antifouling coatings.

Table 1: Illustrative AFM Data for a Surface Modified with Poly(SVP)

| Parameter | Unmodified Substrate | Poly(SVP) Grafted Surface |

|---|---|---|

| RMS Roughness (nm) | 5.2 | 1.8 |

| Average Height (nm) | 0 | 15.4 |

This table presents hypothetical data to illustrate the typical changes observed with AFM upon surface modification with a zwitterionic polymer like poly(SVP).

X-ray Diffraction (XRD) for Polymeric Crystalline Structures

X-ray Diffraction (XRD) is a powerful non-destructive technique for characterizing the crystalline structure of materials. cern.ch In the context of poly(this compound), XRD is employed to determine the degree of crystallinity of the polymer. cern.ch While many vinyl-based polymers are amorphous, processing conditions or copolymerization can induce some degree of ordered structure.

XRD patterns of amorphous polymers typically show broad humps, whereas crystalline or semi-crystalline polymers exhibit sharp diffraction peaks superimposed on the amorphous halo. The positions of these peaks can be used to calculate lattice parameters, and their width can provide information about the size of the crystalline domains (crystallites). For poly(SVP), XRD analysis helps in understanding how factors like synthesis conditions, thermal history, and the incorporation of comonomers influence the polymer's long-range order. This structural information is vital as the degree of crystallinity can significantly impact the mechanical properties, thermal stability, and swelling behavior of the polymer.

Surface Characterization Techniques

Wettability Measurements and Contact Angle Analysis

Wettability is a key surface property, and it is quantified by measuring the contact angle of a liquid droplet on the surface. For materials involving this compound, which is zwitterionic and hydrophilic, surface modification leads to a significant increase in wettability. vulcanchem.com

When a surface is coated or grafted with poly(SVP), the hydrophilic sulphonate and pyridinium groups orient towards the interface, attracting water molecules and causing a water droplet to spread out. This results in a lower contact angle compared to the unmodified, often more hydrophobic, substrate. Contact angle measurements are therefore a straightforward yet powerful method to confirm the successful surface modification and to quantify the resulting hydrophilicity. This property is particularly desirable for biomedical applications to enhance biocompatibility and for membranes to improve water flux.

Table 2: Contact Angle Measurements on Various Substrates

| Surface | Water Contact Angle (°) |

|---|---|

| Unmodified Polystyrene | 92° |

| Poly(SVP) Coated Polystyrene | 25° |

| Unmodified Silicon Wafer | 65° |

This table provides representative data showing the effect of poly(SVP) on the wettability of common substrates.

Neutron and X-ray Reflectometry for Thin Film Architecture

Neutron and X-ray Reflectometry (NR and XRR) are high-resolution techniques for determining the structure of thin films and interfaces. ornl.govmalvernpanalytical.com These methods are particularly suited for analyzing the architecture of poly(SVP) thin films, providing precise measurements of film thickness, density, and interfacial roughness. nih.govrigaku.com

In XRR, X-rays are reflected from a flat surface at grazing angles, and the resulting interference pattern is related to the electron density profile perpendicular to the surface. rigaku.com This allows for the determination of the thickness of individual layers in a multilayer stack, as well as the roughness of the surface and the buried interfaces. nih.govblue-scientific.com

Neutron Reflectometry works on a similar principle but uses neutrons instead of X-rays. A key advantage of NR is its sensitivity to isotopes, particularly hydrogen and deuterium. ornl.gov By selectively deuterating parts of the poly(SVP) polymer or the surrounding solvent, specific components of the film structure can be highlighted. This "contrast variation" method is extremely powerful for studying the polymer's conformation, its hydration layer, and its interaction with other molecules at interfaces.

Electrophoretic and Colloidal Characterization (e.g., Zeta Potential Measurements)

The zwitterionic nature of this compound imparts unique electrophoretic and colloidal properties to systems containing it. Zeta potential measurements are crucial for understanding the surface charge of particles or materials modified with poly(SVP) and their stability in colloidal suspensions.

Fluorescence Polarization Microscopy (FPM) for Membrane Interaction Studies

Fluorescence Polarization Microscopy (FPM) is an advanced optical microscopy technique used to study the orientation and rotational mobility of fluorescent molecules. It is a powerful tool for investigating the interactions between polymers and biological membranes.

In the context of poly(SVP), FPM can be used to visualize how the polymer interacts with and potentially disrupts lipid bilayer membranes. By incorporating a fluorescent probe into a model membrane (e.g., a giant unilamellar vesicle or a supported lipid bilayer), changes in the polarization of the probe's fluorescence upon addition of the polymer can be monitored. If the polymer inserts into the membrane or alters its structure, the rotational freedom of the probe will be affected, leading to a change in the measured fluorescence polarization. nih.gov This technique can provide spatial information about the interaction, revealing whether the polymer adsorbs uniformly to the membrane surface or induces the formation of specific domains or defects. Such studies are vital for assessing the biocompatibility of the material and for designing drug delivery systems where controlled membrane interaction is required. nih.gov

Structure Property Relationships and Theoretical Investigations

Influence of Zwitterionic Structure on Polymer Behavior

The presence of covalently linked anionic and cationic moieties within each repeating monomer unit leads to strong intramolecular and intermolecular electrostatic interactions. These interactions are fundamental to the distinct solution and solid-state properties of poly(1-(3-sulphonatopropyl)-2-vinylpyridinium).

The positively charged pyridinium (B92312) group and the negatively charged sulfonate group are the primary drivers of the ionic interactions in polyzwitterions derived from this compound. These interactions can be both intramolecular, between groups on the same polymer chain, and intermolecular, between groups on different chains. The electrostatic attraction between the pyridinium cation and the sulfonate anion leads to the formation of physical crosslinks, significantly influencing the polymer's conformation in solution and its mechanical properties in the solid state. researchgate.net

In aqueous solutions, these ionic interactions are shielded by water molecules and dissolved ions. The sulfonate groups, in particular, engage in ionic interactions with positively charged residues, while the pyridinium rings can participate in π-π stacking and hydrophobic interactions. mdpi.com This complex interplay of forces governs the solubility and self-assembly behavior of the polymer.

Variations in the chemical structure of the zwitterionic monomer unit can have a profound impact on the performance of the resulting polymer. Key structural elements that can be modified include the length of the alkyl spacer connecting the sulfonate group to the pyridinium ring, and the position of the vinyl group on the pyridinium ring.

The length of the alkyl spacer between the cationic and anionic groups influences the balance between intra- and intermolecular associations. researchgate.net Shorter spacers may favor intermolecular interactions, leading to stronger physical networks, while longer, more flexible spacers can promote intramolecular "backbiting," where the sulfonate group of a monomer unit interacts with the pyridinium group of the same unit. researchgate.net Studies on similar poly(sulfobetaine) systems have shown that even minor changes in the spacer length can significantly affect properties like antifouling behavior and antibacterial activity. sigmaaldrich.com

The position of the polymerizable vinyl group on the pyridinium ring (e.g., 2-vinyl vs. 4-vinyl) also affects the polymer's properties. Poly(4-vinylpyridine) generally exhibits less steric hindrance during polymerization compared to poly(2-vinylpyridine), which can influence the resulting molecular weight and polymer architecture. nih.gov Furthermore, the position of the nitrogen atom relative to the polymer backbone can affect the accessibility of the charged groups for interactions, potentially influencing the material's surface properties and its efficacy in applications like the removal of hazardous metal ions. mdpi.com

| Functional Group Variation | Effect on Polymer Performance |

| Alkyl Spacer Length | Influences the balance of intra- vs. intermolecular ionic interactions, affecting solubility and self-assembly. researchgate.net Shorter spacers can lead to stronger physical crosslinking. |

| Vinyl Group Position (2- vs. 4-) | Affects steric hindrance during polymerization and the accessibility of the pyridinium nitrogen for interactions. nih.govmdpi.com This can impact molecular weight, architecture, and functional performance. |

| Nature of Polymerizable Group | The type of polymerizable group (e.g., vinyl, methacrylate) can influence the flexibility of the polymer backbone and side chains, which in turn affects thermal and mechanical properties. researchgate.net |

Correlation between Chemical Structure and Thermal Properties of Polyzwitterions

The strong ionic interactions within polyzwitterions significantly influence their thermal properties, most notably their glass transition temperature (Tg). The physical crosslinks formed by the association of pyridinium and sulfonate groups restrict the mobility of the polymer chains, leading to significantly higher Tg values compared to their non-ionic polymer counterparts. researchgate.net

The thermal energy required to break these ionic crosslinks is a major contributor to the high glass transition temperatures observed in these materials. researchgate.net Variations in the chemical structure, such as the flexibility of the polymer backbone and the size of the side groups, can cause variations in Tg among different polyzwitterions. However, the dominant factor remains the strong dipole-dipole interactions of the zwitterionic moieties. researchgate.net

Below is a table comparing the glass transition temperatures of various polyzwitterions, highlighting the impact of structural differences.

| Polymer | Glass Transition Temperature (Tg) (°C) | Key Structural Feature |

| Poly(sulfobetaine methacrylate) (PSBMA) | ~130-150 | Methacrylate (B99206) backbone |

| Poly(sulfobetaine-4-vinylpyridine) (pSB4VP) | 313.69 | Vinylpyridine backbone |

| Poly(sulfobetaine methacrylamide) (pSBMAm) | 276.52 | Methacrylamide backbone |

| Poly(4-vinylpyridine) (P4VP) | 137 | Non-zwitterionic reference |

Note: The Tg values can vary depending on the measurement technique and conditions. researchgate.netmdpi.com

Self-Assembly Behavior of Polymeric Systems

The amphiphilic nature of poly(this compound), arising from the combination of a hydrophobic polymer backbone and hydrophilic zwitterionic side groups, drives its self-assembly into various ordered structures in solution. This behavior is highly sensitive to external stimuli such as pH and ionic strength.

This pH-responsiveness can trigger morphological transitions in the self-assembled structures. For instance, copolymers containing vinylpyridine are known to form nanoparticles that can swell or dissociate as the pH changes. The protonation of the pyridine (B92270) units at lower pH increases electrostatic repulsion between the polymer chains, which can lead to the swelling or even disassembly of aggregates. While specific morphological data for homopolymers of this compound is limited, the behavior of related poly(vinylpyridine) systems suggests that pH is a critical parameter for controlling their self-assembly.

Unlike conventional polyelectrolytes, which typically contract in the presence of salt due to the screening of electrostatic repulsions, polyzwitterions often exhibit "anti-polyelectrolyte" behavior. This means that their solubility and hydrodynamic volume can increase with increasing ionic strength, up to a certain point.

At low salt concentrations, the strong intramolecular and intermolecular ionic attractions between the pyridinium and sulfonate groups cause the polymer chains to adopt a compact, globular conformation. The addition of salt screens these attractions, allowing the polymer chains to relax and expand, leading to an increase in viscosity and hydrodynamic radius. This phenomenon is a hallmark of polyzwitterion behavior. However, at very high salt concentrations, a salting-out effect can occur, leading to a decrease in solubility.

Hydrogel Swelling Dynamics and Thermodynamics

The ability of hydrogels derived from this compound to absorb and retain large amounts of water is governed by a delicate interplay of thermodynamic forces. The swelling process involves the diffusion of solvent molecules into the polymer network, driven by the osmotic pressure difference between the hydrogel and the external solution, and is counteracted by the elastic retractive force of the crosslinked polymer chains.

Effect of Crosslinker Concentration and Monomer Content on Swelling Characteristics

The swelling characteristics of hydrogels are critically dependent on their network structure, which is primarily controlled by the concentration of the crosslinking agent and the monomer content during polymerization.

Research on hydrogels made from 1-(3-sulphonatopropyl)-2-vinyl-pyridinium-betaine (SPV) has shown a clear inverse relationship between the crosslinker concentration and the swelling capacity. researchgate.net In studies using N,N′-methylene-bis-acrylamide (MBA) as the crosslinker, a decrease in the MBA content led to a significant increase in the water content of the hydrogel. researchgate.net At the lowest concentration of MBA, the water content reached 92.7% by weight, a value higher than that reported for many other zwitterionic hydrogels. researchgate.net This is because a lower crosslinker concentration results in a lower crosslink density, creating a network with larger mesh sizes and longer, more flexible polymer chains between crosslinks. mdpi.com This structure allows for greater expansion and accommodation of water molecules within the gel. Conversely, increasing the crosslinker concentration enhances the mechanical stability of the hydrogel but reduces its porosity and equilibrium swelling capacity. nih.govnih.gov

The monomer content also plays a crucial role, especially in copolymeric hydrogels. When SPV is copolymerized with a less hydrophilic monomer like (2-hydroxyethyl methacrylate) (HEMA), the swelling behavior is strongly influenced by the mole fraction of the zwitterionic SPV monomer. daneshyari.com At a fixed crosslinker concentration, the total swelling and the water content of the copolymeric hydrogels increase sharply with an increasing mole fraction of SPV in the polymer feed. daneshyari.com This is attributed to the high hydrophilicity and the "anti-polyelectrolyte" effect of the SPV units, which enhance the hydrogel's affinity for water.

Table 1: Effect of Crosslinker (MBA) Concentration on Swelling of Poly(SPV) Hydrogels

| Crosslinker Concentration | Swelling Capacity (Water Content wt%) | Network Structure |

|---|---|---|

| Low | High (e.g., 92.7%) researchgate.net | Lower crosslink density, larger mesh size |

This table provides an illustrative representation of the general trend observed in hydrogel research.

Temperature and Ionic Environment Effects on Swelling Behavior

Hydrogels based on this compound exhibit sensitivity to external stimuli such as temperature and the ionic strength of the surrounding medium.

Temperature Effects: The swelling of poly(SPV) hydrogels has been observed to increase with rising temperature. researchgate.net This behavior suggests that the swelling process is endothermic. Using the van't Hoff equation to analyze the swelling equilibrium at different temperatures, a small positive enthalpy of swelling (ΔH) has been calculated for these hydrogels. researchgate.net This indicates that energy is absorbed during the swelling process, promoting the expansion of the hydrogel network at higher temperatures. Thermo-responsive hydrogels can be categorized based on their behavior with temperature changes, with some exhibiting a Lower Critical Solution Temperature (LCST), above which they shrink, and others an Upper Critical Solution Temperature (UCST). ucf.edunih.gov The positive temperature dependence of poly(SPV) hydrogels suggests UCST-type behavior in the studied range.

Ionic Environment Effects: The zwitterionic nature of the SPV monomer leads to a characteristic "anti-polyelectrolyte" effect in salt solutions. researchgate.net Unlike polyelectrolyte hydrogels, which typically shrink in salt solutions due to charge screening, zwitterionic hydrogels like poly(SPV) often exhibit enhanced swelling. researchgate.net In the presence of salts like potassium thiocyanate (B1210189) (KSCN), ions can disrupt the intramolecular and intermolecular electrostatic attractions between the oppositely charged groups on the polymer chains. researchgate.netdaneshyari.com This reduces the physical crosslinking within the network, allowing the hydrogel to expand and absorb more solvent. researchgate.net

Studies have shown that in aqueous KSCN solutions, the total swelling of poly(SPV) hydrogels exceeds that in pure water. researchgate.netdaneshyari.com The enhancement is most significant at lower salt concentrations. daneshyari.com As the salt concentration increases, the water content within the hydrogel initially rises but may then fall, while the salt content within the gel continuously increases. daneshyari.com This complex behavior arises from the competition between the disruption of polymer-polymer interactions and the osmotic pressure difference between the gel and the external solution.

Interaction Parameters of Polymer-Solvent Systems

The thermodynamic compatibility between a polymer and a solvent is quantified by the Flory-Huggins polymer-solvent interaction parameter (χ). researchgate.netdtic.mil This dimensionless parameter describes the energy of interaction between polymer segments and solvent molecules. A lower χ value signifies stronger polymer-solvent interactions and, consequently, greater solubility or swelling. researchgate.net

The swelling equilibrium of a hydrogel is reached when the thermodynamic force of mixing is balanced by the elastic retractive force of the polymer network. The Flory-Rehner theory is a fundamental framework used to describe this equilibrium, incorporating the polymer-solvent interaction parameter. researchgate.netmit.edu

The χ parameter for a hydrogel system like poly(this compound) in an aqueous solvent can be determined experimentally from equilibrium swelling measurements. researchgate.net The zwitterionic nature of the SPV monomer, with its charged sulfonate and pyridinium groups, leads to strong interactions with polar solvents like water, which would be reflected in the χ value. Factors such as temperature, pH, and ionic strength of the solvent can significantly influence the polymer-solvent interactions and thus alter the effective χ parameter, leading to the observed changes in swelling behavior. nih.gov For instance, the addition of salts that disrupt intramolecular zwitterionic attractions can improve the effective solvent quality, leading to a decrease in the χ parameter and enhanced swelling.

Theoretical Modeling and Computational Chemistry

To gain a deeper understanding of the structure-property relationships of polymers derived from this compound, theoretical modeling and computational chemistry techniques are employed. These methods provide insights into molecular-level phenomena that are often difficult to probe experimentally.

Molecular Dynamics Simulations of Polymer Structure and Dynamics

Molecular Dynamics (MD) simulations are a powerful computational tool used to predict the structure and dynamics of polymer systems at an atomistic or coarse-grained level. zendy.io By solving Newton's equations of motion for all particles in the system, MD simulations can track the trajectories of polymer chains and solvent molecules over time, providing a dynamic view of the hydrogel network. lanl.gov

For a polymer like poly(this compound), MD simulations can be used to:

Investigate Polymer Conformations: Analyze the arrangement and flexibility of polymer chains, including the spatial distribution of the zwitterionic side groups.

Model Swelling Behavior: Simulate the diffusion of water molecules into the polymer network and study the resulting structural changes and equilibrium swelling state.

Probe Polymer-Solvent Interactions: Calculate interaction energies and radial distribution functions to understand how water molecules are structured around the hydrophilic pyridinium and sulfonate groups.

Determine Mechanical Properties: Perform virtual tensile or compression tests on the simulated hydrogel network to predict mechanical properties like Young's modulus and yield stress. lanl.gov

Study the Effect of Crosslinking: Build models with varying crosslink densities to directly observe the impact on network topology, mesh size, and dynamic properties. lanl.gov

These simulations provide a bridge between the chemical structure of the monomer and the macroscopic properties of the resulting hydrogel, helping to accelerate the design of new materials with tailored properties. rsc.orgnih.gov

Quantum Chemical Calculations of Electronic and Conformational Properties

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure, conformational energies, and reactivity of molecules. These methods can provide highly accurate information about the this compound monomer itself.

Applications of quantum chemical calculations for this compound include:

Determining Molecular Geometry: Calculating the most stable three-dimensional structure (conformation) of the monomer and its rotational energy barriers.

Analyzing Electronic Properties: Mapping the electrostatic potential surface to visualize the charge distribution, identifying the positively charged pyridinium ring and the negatively charged sulfonate group. This is fundamental to understanding its zwitterionic character.

Calculating Spectroscopic Properties: Predicting infrared (IR) and nuclear magnetic resonance (NMR) spectra to aid in the experimental characterization of the molecule.

Investigating Reaction Mechanisms: Modeling the polymerization process, for instance, by calculating the activation energies for the addition of a monomer to a growing polymer chain via free radical polymerization.

These computational approaches provide foundational data on the intrinsic properties of the monomer, which in turn governs its behavior during polymerization and the ultimate characteristics of the final polymer material.

Advanced Applications of 1 3 Sulphonatopropyl 2 Vinylpyridinium and Its Derivatives

Functional Polymers and Advanced Materials Science

The incorporation of 1-(3-sulphonatopropyl)-2-vinylpyridinium into polymer chains allows for the development of materials with tailored properties for a variety of advanced applications. vulcanchem.com Its vinyl group facilitates its participation in various polymerization mechanisms, including free radical polymerization, to form homopolymers and copolymers. vulcanchem.com

Stimuli-Responsive Materials (e.g., pH, Temperature, Ionic Strength Responsiveness)

Polymers derived from this compound are at the forefront of stimuli-responsive materials research. These "smart" polymers can undergo significant conformational and solubility changes in response to external environmental triggers. mdpi.com

The zwitterionic nature of the monomer, containing both a cationic pyridinium (B92312) ring and an anionic sulphonate group, is central to its pH and ionic strength responsiveness. vulcanchem.com This dual functionality allows polymers incorporating this monomer to exhibit so-called "anti-polyelectrolyte" behavior, where they become more soluble in salt solutions compared to pure water.

pH Responsiveness: The pyridinium group can be protonated or deprotonated depending on the pH of the surrounding environment. This change in charge balance alters the electrostatic interactions within the polymer chains and with the solvent, leading to changes in polymer conformation and solubility. For instance, copolymers containing vinylpyridine units can be designed to be soluble at low pH and collapse or precipitate as the pH increases.

Ionic Strength Responsiveness: In aqueous solutions, the zwitterionic groups can form intra- and intermolecular ionic crosslinks. The addition of salt can shield these electrostatic interactions, leading to an expansion of the polymer chains and an increase in solubility. This behavior is characteristic of materials sensitive to the ionic environment. acs.org

Temperature Responsiveness: While not an inherent property of the monomer itself, copolymerization of this compound with temperature-responsive monomers, such as N-isopropylacrylamide (NIPAAm), can yield dual-responsive materials. These materials can exhibit both a lower critical solution temperature (LCST) behavior, phase separating out of solution above a certain temperature, and the pH/ionic strength sensitivity endowed by the zwitterionic monomer.

Table 1: Stimuli-Responsive Behavior of Polymers Incorporating this compound

| Stimulus | Mechanism of Response | Potential Application |

|---|---|---|

| pH | Protonation/deprotonation of the pyridinium ring alters electrostatic interactions, affecting polymer chain conformation and solubility. | Drug delivery systems that release their payload in specific pH environments (e.g., tumors, specific cellular compartments). |

| Ionic Strength | Shielding of intra- and intermolecular ionic interactions by salt ions, leading to changes in hydrodynamic volume. | Sensors for detecting changes in salinity, controlled release systems triggered by ionic concentration. |

| Temperature (in copolymers) | Coil-to-globule transition of a temperature-sensitive comonomer (e.g., PNIPAAm) induces a macroscopic phase change. | "Smart" surfaces for cell sheet engineering, injectable hydrogels for tissue engineering. |

Smart Coatings and Adaptive Surfaces

The ability of polymers based on this compound to respond to their environment makes them ideal candidates for the development of smart coatings and adaptive surfaces. vulcanchem.com These surfaces can change their properties, such as wettability, adhesion, and bio-interactivity, on demand. surfaceventures.organzupartners.com

For example, a surface coated with a polymer brush of a pH-responsive copolymer can be switched from a hydrophilic to a hydrophobic state by changing the pH of the contacting solution. This has potential applications in microfluidic devices, "smart" windows, and self-cleaning surfaces.

Adaptive surfaces can also be designed to control friction and wear. surfaceventures.org By responding to changes in the operating environment, these coatings can rearrange their structure to provide lubrication when needed. surfaceventures.org

Polymeric Initiators for Specialized Polymerization Processes

Beyond its role as a monomer, this compound and its derivatives can function as initiators for polymerization reactions. vulcanchem.com The pyridinium moiety can be modified to incorporate an initiating group for controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP).

ATRP allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity. By using a pyridinium-based initiator, it is possible to synthesize polymers with a zwitterionic group at one end of the chain. These end-functionalized polymers are valuable as macromolecular surfactants, stabilizers for dispersions, and for surface modification.

Table 2: Examples of Pyridinium-Based Initiators for ATRP

| Initiator Structure | Target Monomers | Resulting Polymer Architecture |

|---|---|---|

| 2-bromo-N-(pyridin-2-ylmethyl)acetamide | Styrene (B11656), (meth)acrylates | Linear polymers with a pyridinium end-group. |

The use of such initiators enables the "grafting-from" approach to surface modification, where polymer chains are grown directly from an initiator-functionalized surface. This method allows for the creation of dense polymer brushes with controlled thickness and composition.

Solid Polymer Electrolytes and Fuel Cell Applications

The ionic nature of polymers derived from this compound makes them promising materials for solid polymer electrolytes (SPEs). SPEs are a critical component of all-solid-state lithium-ion batteries and fuel cells, offering potential advantages in safety and energy density over traditional liquid electrolytes.

The pyridinium and sulphonate groups can facilitate ion transport through the polymer matrix. Research into poly(2-vinyl pyridinium) salts has shown that the addition of counter-ions can dramatically increase the ionic conductivity of the polymer. researchgate.net By carefully designing the polymer architecture and controlling the ion concentration, it is possible to optimize the ionic conductivity for specific electrochemical applications.

In the context of fuel cells, these polymers could be investigated as components of proton exchange membranes (PEMs). The sulphonate groups can provide proton conductivity, while the pyridinium groups may contribute to the mechanical and thermal stability of the membrane.

Biomedical and Biotechnological Applications

The unique zwitterionic character of this compound has significant implications for its use in biomedical applications, where interaction with biological systems is a primary concern. vulcanchem.com

Biocompatible Materials with Reduced Protein Adsorption and Bacterial Adhesion

One of the most significant challenges in the design of biomedical devices and implants is the prevention of non-specific protein adsorption, which can trigger adverse biological responses and lead to device failure. Zwitterionic materials, such as those derived from this compound, have shown great promise in addressing this issue.

The tightly bound hydration layer around the zwitterionic groups creates a physical and energetic barrier that resists the adsorption of proteins and other biomolecules. This "antifouling" property is highly desirable for a wide range of applications, including:

Coatings for medical implants: Reducing protein fouling can improve the biocompatibility and longevity of devices such as stents, catheters, and artificial joints.

Biosensors: Minimizing non-specific binding to the sensor surface can enhance the signal-to-noise ratio and improve the sensitivity and reliability of diagnostic devices. vulcanchem.com

Drug delivery systems: Zwitterionic coatings on nanoparticles can reduce their uptake by the reticuloendothelial system, leading to longer circulation times in the bloodstream and improved targeting to diseased tissues.

Similarly, the resistance to protein adsorption often correlates with a reduction in bacterial adhesion. vulcanchem.com The formation of a biofilm on a medical device can lead to persistent infections that are difficult to treat. By preventing the initial attachment of bacteria, zwitterionic surfaces can significantly reduce the risk of biofilm formation. vulcanchem.comresearchgate.net

Table 3: Research Findings on Reduced Bio-adhesion

| Surface Modification | Test Organism/Protein | Reduction in Adhesion/Adsorption | Reference |

|---|---|---|---|

| Poly(vinyl chloride) surface modified with azidation | Staphylococcus aureus, Escherichia coli | Significantly reduced adhesion for both strains. | nih.gov |

| Polyurethane film with surface texturing and nitric oxide release | Staphylococcus epidermidis | Synergistic effect significantly greater than either approach alone. | nih.gov |

Drug Delivery Systems (e.g., Hydrogels, Nanomicelles, Contact Lenses)

The unique properties of SPV-based polymers are extensively leveraged in the design of sophisticated drug delivery systems.

Hydrogels: Poly(SPV) can be cross-linked to form hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water. researchgate.net These hydrogels are stimuli-responsive; specifically, they exhibit sensitivity to pH, which makes them ideal for targeted drug delivery. researchgate.net The mucoadhesive nature of these hydrogels further allows them to be used for site-specific drug delivery. researchgate.net The mechanical and swelling properties of these hydrogels can be precisely controlled by adjusting the concentration of the cross-linking agent during synthesis. Research into poly[1-(3-sulfopropyl)-2-vinyl-pyridinium-betaine] (PSPV) hydrogels cross-linked with N,N′-methylene-bis-acrylamide (MBA) has provided insight into their network properties. researchgate.net

For instance, the effective crosslinking density and elastic moduli of these hydrogels increase with higher concentrations of the cross-linking agent. researchgate.net However, the efficiency of chemical crosslinking is relatively low, with the effective crosslinking density being only about 11% of the theoretical value. researchgate.net These pH-responsive hydrogels serve as intelligent carriers that can release their therapeutic payload in specific environments within the body. researchgate.net

Interactive Data Table: Properties of Poly(SPV) Hydrogels

| Cross-linker Concentration (MBA) | Effective Crosslinking Density (νe) | Elastic Modulus | Polymer-Water Interaction Parameter (χ) |

|---|---|---|---|

| Low | Decreases | Decreases | Decreases |

| High | Increases | Increases | Increases |

Nanomicelles: Zwitterionic polymers are used to form nanomicelles, which are self-assembling core-shell structures that act as carriers for hydrophobic drugs. soton.ac.uknih.gov The zwitterionic nature of the polymer shell, analogous to what would be formed from poly(SPV), creates a dense hydration layer. nih.govsoton.ac.uk This layer prevents the nonspecific adsorption of proteins, which in turn enhances the stability of the micelles in the bloodstream, prolongs circulation time, and improves the delivery efficiency of anticancer drugs. nih.govsoton.ac.uk

These "smart" nanocarriers can be designed to be pH-responsive. nih.govnih.gov For example, zwitterionic micelles loaded with the anticancer drug doxorubicin (DOX) have demonstrated a controlled and pH-triggered release mechanism. soton.ac.uk In one study, such micelles showed a high tumor inhibition rate of 93%, highlighting their efficacy. soton.ac.uk The zwitterionic shell provides good dispersion and stability, while active targeting ligands can be attached to further enhance accumulation in tumor cells. soton.ac.uk

Contact Lenses: Therapeutic contact lenses are an innovative platform for ophthalmic drug delivery, offering higher bioavailability than conventional eye drops. nih.govmdpi.com Hydrogel-based soft contact lenses are particularly suitable for this purpose. nih.gov The incorporation of zwitterionic polymers like poly(SPV) into the contact lens material is highly advantageous due to their excellent antifouling properties. ruhr-uni-bochum.de Zwitterionic surfaces resist the adsorption of proteins and lipids from tear fluid, which is a major cause of lens contamination and discomfort. ruhr-uni-bochum.dekinampark.com This resistance to biofouling ensures the lens remains transparent and comfortable while delivering a sustained release of medication directly to the cornea. nih.govmdpi.com Drugs can be loaded into the hydrogel matrix or encapsulated within nanoparticles that are then embedded within the lens material for more controlled, extended release profiles. nih.govmdpi.com

Implantable Devices and Biosensors Development

The primary challenge for implantable medical devices and biosensors is biofouling—the nonspecific adsorption of proteins and subsequent adhesion of cells and bacteria to the surface. This process can impede device function, trigger inflammatory responses, and lead to infections. nih.gov

Polymers derived from SPV are used to create highly effective antifouling coatings. The zwitterionic nature of poly(SPV) allows it to tightly bind water molecules, forming a physical hydration barrier on the surface that repels proteins and microorganisms. nih.govruhr-uni-bochum.dekinampark.com This enhanced biocompatibility is critical for devices like stents, catheters, and glucose sensors. vulcanchem.com For biosensors, an antifouling surface is essential for maintaining sensitivity and ensuring reliable, long-term performance by preventing the sensor interface from becoming insulated by a layer of biological material. nih.govvulcanchem.com Furthermore, the stability of these zwitterionic polymer coatings during sterilization processes, such as ethylene oxide (EtO) treatment, has been demonstrated for close analogues like poly(sulfobetaine methacrylate) (pSBMA), making them suitable for practical medical applications. nih.gov

Antibacterial Coatings and Materials

Polymers based on this compound possess a dual-action antibacterial capability.

Anti-Adhesion: The primary defense mechanism is the prevention of bacterial adhesion and subsequent biofilm formation. nih.gov The strong surface hydration layer created by the zwitterionic sulfobetaine (B10348) group makes it energetically unfavorable for bacteria to attach to the surface. kinampark.com

Bactericidal Action: The pyridinium group within the polymer structure is a quaternary ammonium compound, which is known to have intrinsic antimicrobial activity. nih.govmdpi.com These positively charged moieties can interact with and disrupt the negatively charged bacterial cell membrane, leading to cell lysis and death. nih.goved.ac.uk

This combination of resisting adhesion and actively killing microbes makes poly(SPV) coatings highly effective for medical devices, hospital surfaces, and any material where preventing bacterial contamination is critical. nih.gov

Wound Dressings and Injectable Gels

Modern wound care aims to create an optimal healing environment by managing moisture, preventing infection, and promoting tissue regeneration. Hydrogels made from zwitterionic polymers like poly(SPV) are exceptionally well-suited for this purpose. frontiersin.org

Moisture Regulation: Zwitterionic hydrogels can maintain a moist environment, which is conducive to healing, while also absorbing excess wound exudate. nih.govmdpi.com

Biocompatibility and Adhesion: They are highly biocompatible and can adhere gently to the skin without causing damage upon removal. frontiersin.orgdermatoljournal.com The interactions between the zwitterionic groups and functional groups on skin tissue provide excellent adhesiveness. frontiersin.org

Antibacterial Properties: Their inherent resistance to bacterial adhesion helps prevent wound infections, a major complication in wound care. frontiersin.org

Drug Delivery: These hydrogels can be loaded with therapeutic agents such as growth factors or antimicrobial drugs and release them directly into the wound bed. mcmaster.camdpi.com

Furthermore, these polymers can be formulated as injectable gels . mdpi.com These systems are administered as a liquid that undergoes gelation in situ at the wound site. mdpi.com This allows the hydrogel to conform perfectly to the shape of irregular or deep wounds, ensuring complete coverage and effective treatment. nih.gov

Interactions with Biological Membranes and Cell Translocation Mechanisms

The biological activity of poly(SPV) and its derivatives is rooted in their fundamental interactions with cell membranes. The mechanism of action, particularly for antibacterial efficacy, relies on a differential interaction with bacterial versus mammalian cell membranes.